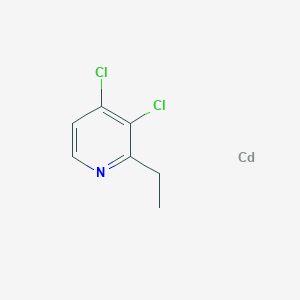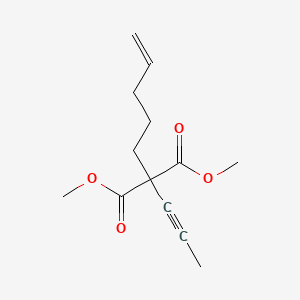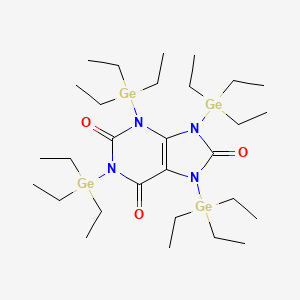
Nonatriacontane-1,3,9,15,21,27,33,39-octacarboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nonatriacontane-1,3,9,15,21,27,33,39-octacarboxylic acid is a complex organic compound characterized by its long hydrocarbon chain and multiple carboxylic acid groups. This compound is notable for its unique structure, which includes eight carboxylic acid groups attached to a nonatriacontane backbone. The presence of these functional groups imparts significant chemical reactivity, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of nonatriacontane-1,3,9,15,21,27,33,39-octacarboxylic acid typically involves multi-step organic reactions. One common method includes the oxidation of a nonatriacontane derivative using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction conditions often require controlled temperatures and pH levels to ensure the selective formation of carboxylic acid groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
Nonatriacontane-1,3,9,15,21,27,33,39-octacarboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of ketones or aldehydes at specific positions along the hydrocarbon chain.
Reduction: Reduction reactions, often using reagents like lithium aluminum hydride, can convert carboxylic acid groups to alcohols.
Substitution: The carboxylic acid groups can participate in nucleophilic substitution reactions, forming esters or amides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acid or base catalysts for esterification and amidation reactions.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Esters, amides.
Aplicaciones Científicas De Investigación
Nonatriacontane-1,3,9,15,21,27,33,39-octacarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential role in biological systems and interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of nonatriacontane-1,3,9,15,21,27,33,39-octacarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The multiple carboxylic acid groups can form hydrogen bonds and ionic interactions with active sites of enzymes, potentially inhibiting or modulating their activity. Additionally, the long hydrocarbon chain can interact with lipid membranes, affecting membrane fluidity and function.
Comparación Con Compuestos Similares
Nonatriacontane-1,3,9,15,21,27,33,39-octacarboxylic acid can be compared with other long-chain carboxylic acids
Propiedades
Número CAS |
120636-98-8 |
|---|---|
Fórmula molecular |
C47H80O16 |
Peso molecular |
901.1 g/mol |
Nombre IUPAC |
nonatriacontane-1,3,9,15,21,27,33,39-octacarboxylic acid |
InChI |
InChI=1S/C47H80O16/c48-40(49)31-19-2-1-8-20-34(42(52)53)21-9-3-10-22-35(43(54)55)23-11-4-12-24-36(44(56)57)25-13-5-14-26-37(45(58)59)27-15-6-16-28-38(46(60)61)29-17-7-18-30-39(47(62)63)32-33-41(50)51/h34-39H,1-33H2,(H,48,49)(H,50,51)(H,52,53)(H,54,55)(H,56,57)(H,58,59)(H,60,61)(H,62,63) |
Clave InChI |
QSSCQPRIBBBSOV-UHFFFAOYSA-N |
SMILES canónico |
C(CCCC(=O)O)CCC(CCCCCC(CCCCCC(CCCCCC(CCCCCC(CCCCCC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


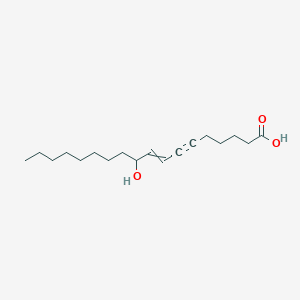
![{[5-(But-3-en-1-yl)cyclohexa-1,5-dien-1-yl]oxy}(trimethyl)silane](/img/structure/B14292585.png)

![Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-hydroxy-2-phenyl-](/img/structure/B14292611.png)
![4-(4-Methoxyphenyl)-2-[4-(4-methoxyphenyl)-6-methyl-1-oxopyridin-1-ium-2(1H)-ylidene]-6-methylpyridin-1(2H)-olate](/img/structure/B14292614.png)
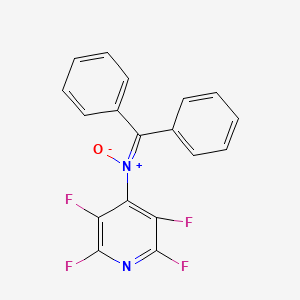
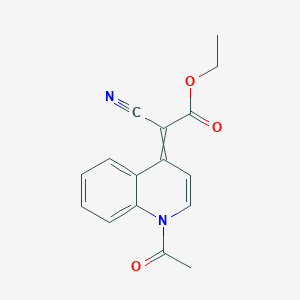
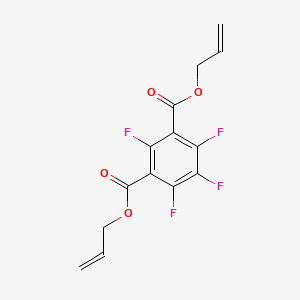
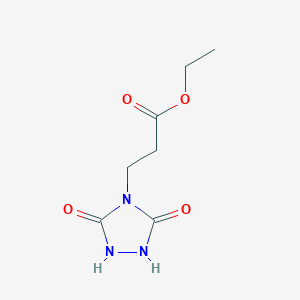
![1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)-](/img/structure/B14292639.png)

